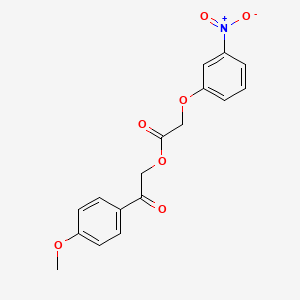![molecular formula C16H10N4O5 B14218824 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 561307-93-5](/img/structure/B14218824.png)
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring system linked to a hydrazone moiety, which is further substituted with a 3,5-dinitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation reaction between 3,5-dinitrophenylhydrazine and naphthalen-2-one. The reaction is usually carried out in an ethanol solvent under reflux conditions. Hydrochloric acid is often used as a catalyst to facilitate the reaction, which proceeds efficiently to yield the desired hydrazone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Conversion to amino-naphthalenone derivatives.
Substitution: Formation of substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of sensors for detecting heavy metals and other analytes.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, making it useful in sensor applications. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity. The exact molecular pathways and targets are still under investigation, but its ability to interact with enzymes and receptors is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine
- 4-{2-(2,4-Dinitrophenyl)hydrazinylidenemethyl}-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
Uniqueness
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the naphthalene ring and the 3,5-dinitrophenyl group distinguishes it from other hydrazone derivatives, offering distinct advantages in various applications.
Properties
CAS No. |
561307-93-5 |
|---|---|
Molecular Formula |
C16H10N4O5 |
Molecular Weight |
338.27 g/mol |
IUPAC Name |
1-[(3,5-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H10N4O5/c21-15-6-5-10-3-1-2-4-14(10)16(15)18-17-11-7-12(19(22)23)9-13(8-11)20(24)25/h1-9,21H |
InChI Key |
XJNZKJMLKVEGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
phosphanium bromide](/img/structure/B14218760.png)
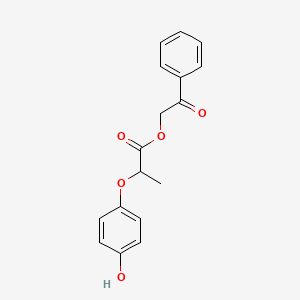
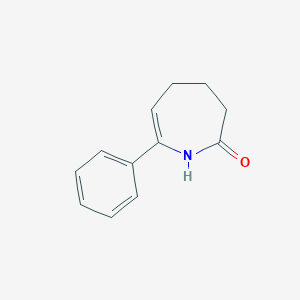

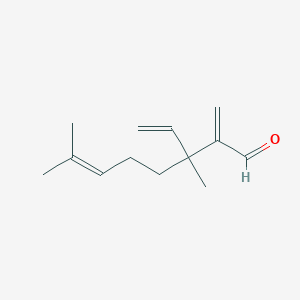
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)

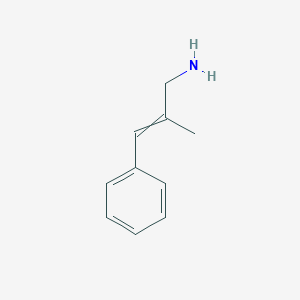

![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
